Cas no 2228515-01-1 (tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate)

Tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized piperazine backbone and hydroxyl-alkenyl side chain. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The hydroxyl and alkene moieties offer additional reactivity for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its well-defined structure and compatibility with common coupling reactions contribute to its utility in constructing complex molecules. The compound’s balanced polarity ensures moderate solubility in organic solvents, aiding purification and handling. This intermediate is particularly useful in medicinal chemistry for scaffold diversification.
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate structure
2228515-01-1 structure
Product name:tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
CAS No:2228515-01-1
MF:C14H26N2O3
MW:270.367844104767
CID:5974474
PubChem ID:165752005

tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
    • EN300-1884911
    • 2228515-01-1
    • Inchi: 1S/C14H26N2O3/c1-5-12(17)6-7-15-8-10-16(11-9-15)13(18)19-14(2,3)4/h5,12,17H,1,6-11H2,2-4H3
    • InChI Key: LMGIJNZDDYWCMX-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(CCC(C=C)O)CC1)=O

Computed Properties

  • Exact Mass: 270.19434270g/mol
  • Monoisotopic Mass: 270.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53Ų
  • XLogP3: 1.3

tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1884911-0.1g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
0.1g
$1119.0 2023-09-18
Enamine
EN300-1884911-0.5g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
0.5g
$1221.0 2023-09-18
Enamine
EN300-1884911-5.0g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
5g
$2816.0 2023-06-01
Enamine
EN300-1884911-0.25g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
0.25g
$1170.0 2023-09-18
Enamine
EN300-1884911-10.0g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
10g
$4176.0 2023-06-01
Enamine
EN300-1884911-2.5g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
2.5g
$2492.0 2023-09-18
Enamine
EN300-1884911-5g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
5g
$3687.0 2023-09-18
Enamine
EN300-1884911-10g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
10g
$5467.0 2023-09-18
Enamine
EN300-1884911-1.0g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
1g
$971.0 2023-06-01
Enamine
EN300-1884911-0.05g
tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate
2228515-01-1
0.05g
$1068.0 2023-09-18

Additional information on tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate

Tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate (CAS No. 2228515-01-1): A Comprehensive Overview of Its Chemical Structure and Potential Applications

Tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate, identified by its unique CAS No. 2228515-01-1, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule belongs to the class of piperazine derivatives, a group widely recognized for their pharmacological versatility due to the presence of the six-membered heterocyclic ring with two nitrogen atoms. The integration of a tert-butyl ester group, a hydroxypentenyl chain, and a piperazine scaffold endows this compound with unique physicochemical properties, making it a valuable intermediate in the synthesis of bioactive molecules.

The core structure of Tert-butyl 4-(3-hydroxypent-4-en-1-yl)piperazine-1-carboxylate features a piperazine ring (a saturated six-membered ring with two nitrogen atoms at positions 1 and 4) connected to a carboxylic acid ester functionality via an alkylene chain. The ester group is protected by a bulky tert-butyl substituent, which not only enhances the compound's stability during synthetic manipulations but also influences its solubility profile and reactivity. The side chain, comprising a five-carbon alkene system with a terminal hydroxyl group (3-hydroxypentenyl moiety), introduces additional stereochemical complexity and potential for hydrogen bonding interactions, which are critical in modulating molecular recognition processes.

Recent advances in synthetic methodology have highlighted the utility of compounds like Tert-butyl 4-(3-hydroxypenten-y-piperazine carboxylic acid tert-butylester) as building blocks for drug discovery programs targeting GABAergic systems. The piperazine scaffold is well-established in pharmacology as a structural element in various central nervous system (CNS) active agents, including antipsychotics, antidepressants, and anticonvulsants. The incorporation of unsaturated hydroxyalkenel chains into such frameworks has been shown to enhance membrane permeability while maintaining sufficient polarity to interact with intracellular targets—a balance crucial for optimal drug-like properties.

In the context of modern medicinal chemistry, the strategic placement of functional groups within this molecule aligns with contemporary design principles aimed at improving ADME (absorption, distribution, metabolism, excretion) profiles. The combination of lipophilic (tert-butylester) and hydrophilic (hydroxyalkene chain) components creates an ideal amphiphilic character that facilitates transmembrane transport while retaining water solubility when deprotonated or conjugated in vivo. This dual nature is particularly advantageous for developing prodrugs or soft drugs that undergo controlled biotransformation after administration.

The synthesis pathway leading to CAS No. 2228515-076-076-076-076-076-076-076-076-076-076-076-

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